CHS-828
Overview
Description
It has shown significant cytotoxic effects in various cancer cell lines, including human breast and lung cancer cells, while having lesser effects on normal fibroblasts and endothelial cells . This compound is currently being tested in clinical trials for its potential use in cancer therapy.
Scientific Research Applications
CHS-828 has a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) in these cells . Additionally, this compound has been used in studies to understand the mechanisms of drug resistance in cancer cells and to develop new therapeutic strategies. Its ability to selectively increase reactive oxygen species levels in cancer cells makes it a valuable tool for studying oxidative stress and its effects on cancer cell survival .
Mechanism of Action
Target of Action
The primary target of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine, also known as CHS 828, is the nicotinamide phosphoribosyl transferase (NAMPT) enzyme . This enzyme plays a crucial role in the nicotinamide adenine dinucleotide (NAD) biosynthesis pathway, which is essential for cellular metabolism and survival .
Mode of Action
CHS 828 interacts with its target, NAMPT, by inhibiting its activity . This inhibition disrupts the NAD biosynthesis pathway, leading to a decrease in the cellular NAD levels . Additionally, CHS 828 has been shown to interfere with NF-κB signalling , a key pathway involved in inflammation and immune responses .
Biochemical Pathways
The inhibition of NAMPT by CHS 828 affects the NAD biosynthesis pathway, leading to a decrease in NAD levels . This can impact various downstream processes that rely on NAD, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. The interference with NF-κB signalling can also affect various cellular processes, including cell proliferation, survival, and inflammation .
Result of Action
The result of CHS 828’s action is a disruption in cellular metabolism due to decreased NAD levels and interference with NF-κB signalling . This can lead to cell death, particularly in cancer cells, which rely heavily on these pathways for survival and proliferation . Therefore, CHS 828 has potential as an anti-tumor agent .
Biochemical Analysis
Biochemical Properties
2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in the transport of fatty acids into mitochondria for β-oxidation . By inhibiting CPT-1, 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine affects fatty acid metabolism and energy production in cells. Additionally, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, thereby influencing cellular metabolism and energy homeostasis .
Cellular Effects
2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine exerts various effects on different cell types and cellular processes. In hepatocytes, this compound inhibits triacylglycerol depletion and lipolysis, leading to altered lipid metabolism . In adipocytes, it inhibits lipolysis and affects the expression of uncoupling proteins, which play a role in thermogenesis and energy expenditure . Furthermore, 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of action of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine involves its binding interactions with specific biomolecules and subsequent inhibition or activation of enzymatic activities. By binding to CPT-1, this compound prevents the formation of acyl carnitines, which are essential for the transport of fatty acids into mitochondria . This inhibition disrupts fatty acid oxidation and energy production. Additionally, 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine interacts with NAMPT, leading to changes in NAD+ levels and affecting cellular metabolism . These molecular interactions contribute to the compound’s overall effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine has been associated with sustained inhibition of fatty acid oxidation and alterations in lipid metabolism in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine vary with different dosages in animal models. At lower doses, this compound effectively inhibits CPT-1 and modulates lipid metabolism without causing significant adverse effects . At higher doses, it may lead to toxic effects, including hepatotoxicity and cardiotoxicity, due to excessive inhibition of fatty acid oxidation and disruption of energy homeostasis . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine is involved in metabolic pathways related to fatty acid oxidation and NAD+ biosynthesis. By inhibiting CPT-1, this compound disrupts the transport of fatty acids into mitochondria, leading to reduced β-oxidation and altered energy production . Additionally, its interaction with NAMPT affects NAD+ levels, influencing various metabolic processes, including glycolysis, oxidative phosphorylation, and cellular respiration . These metabolic pathways are crucial for maintaining cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine within cells and tissues involve specific transporters and binding proteins. This compound is known to interact with fatty acid transport proteins, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific organelles, such as mitochondria, where it exerts its inhibitory effects on CPT-1 . The distribution of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine within tissues is influenced by factors such as lipid solubility and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine is primarily within mitochondria, where it inhibits CPT-1 and affects fatty acid oxidation . This compound may also localize to other cellular compartments, such as the cytoplasm and nucleus, depending on its interactions with specific biomolecules and transport proteins . The subcellular localization of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine is crucial for its activity and function, as it determines the sites of its biochemical and cellular effects.
Preparation Methods
The synthesis of CHS-828 involves several steps. The key synthetic route includes the reaction of 4-chlorophenol with 1-bromohexane to form 6-(4-chlorophenoxy)hexane. This intermediate is then reacted with cyanamide and 4-pyridinecarboxaldehyde to form the final product, this compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
CHS-828 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar compounds in this class include pinacidil and cimetidine, which are used as antihypertensive agents and histamine-II receptor antagonists, respectively . CHS-828 is unique in its potent antitumor activity and its ability to inhibit NAMPT. Unlike other compounds in this class, this compound has shown promising results in preclinical and clinical studies for cancer therapy .
References
Properties
IUPAC Name |
2-[6-(4-chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-5-7-18(8-6-16)26-14-4-2-1-3-11-23-19(24-15-21)25-17-9-12-22-13-10-17/h5-10,12-13H,1-4,11,14H2,(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIPLTNGIAPDBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942059 | |
Record name | N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200484-11-3 | |
Record name | CHS 828 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200484113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHS-828 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12980 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-(4-chlorophenoxy)hexyl)-2-cyano-3-(4-pyridyl)guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHS-828 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LAP87DNSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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